molecular formula C11H10FN3 B1521715 2-[(4-Fluorophenyl)methyl]pyrimidin-5-amine CAS No. 1152557-45-3

2-[(4-Fluorophenyl)methyl]pyrimidin-5-amine

Cat. No.: B1521715
CAS No.: 1152557-45-3
M. Wt: 203.22 g/mol
InChI Key: WDAIFGQKPBUAEW-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature of 2-[(4-Fluorophenyl)methyl]pyrimidin-5-amine

Systematic IUPAC Nomenclature and Isomeric Considerations

The systematic IUPAC name for this compound is This compound , derived from its pyrimidine core substituted at the 2-position with a 4-fluorobenzyl group and at the 5-position with an amino group. The numbering of the pyrimidine ring follows IUPAC guidelines, prioritizing the amino group at position 5 and the benzyl substituent at position 2.

Isomeric possibilities are limited due to the compound’s rigid structure. The absence of stereocenters or double-bond geometry restrictions precludes geometric isomerism. Tautomerism is also unlikely, as the amino group at position 5 remains protonated under standard conditions, and the pyrimidine ring lacks enolizable protons.

CAS Registry Number and Alternative Chemical Designations

The compound is uniquely identified by its CAS Registry Number 1152557-45-3 . Alternative designations include:

  • MFCD11104364 (MDL number)
  • EN300-75639 (IUPHAR/BPS ID)
  • 2-(4-Fluorobenzyl)-5-aminopyrimidine (simplified synonym)

The SMILES notation (NC1=CN=C(CC2=CC=C(F)C=C2)N=C1) and InChIKey (WDAIFGQKPBUAEW-UHFFFAOYSA-N) further specify its connectivity and stereoelectronic properties.

Molecular Formula and Weight Analysis

The molecular formula C₁₁H₁₀FN₃ corresponds to a molecular weight of 203.22 g/mol . The elemental composition is:

Element Quantity Atomic Weight (g/mol) Contribution (%)
Carbon 11 12.01 64.8
Hydrogen 10 1.008 4.96
Fluorine 1 19.00 9.35
Nitrogen 3 14.01 20.7

This composition aligns with pyrimidine derivatives bearing aromatic and aliphatic substituents.

Structural Relationship to Pyrimidine Derivatives

The compound belongs to the pyrimidine family, a six-membered heterocycle with nitrogen atoms at positions 1 and 3. Its structure diverges from natural pyrimidines (e.g., cytosine, thymine) through the introduction of a 4-fluorobenzyl group at position 2 and an amino group at position 5. These modifications enhance its potential as a scaffold for pharmaceutical agents, as fluorinated aromatic groups often improve metabolic stability and bioavailability.

Comparative Analysis of Pyrimidine Analogues
Compound Name Substituents (Position) Biological Relevance Source
2-[(3-Chloro-4-fluorobenzyl)oxy]pyrimidin-5-amine 2-(3-chloro-4-fluorobenzyloxy) Kinase inhibition PubChem CID 21114597
3-(2-Fluorobenzyl)-7-(2-oxazolyl)-3H-triazolo[4,5-d]pyrimidine-5-amine 2-fluorobenzyl, oxazolyl Anticancer activity PubChem CID 25188209
2,5-dichloro-N-(4-fluorophenyl)pyrimidin-4-amine 2,5-dichloro, 4-(4-fluorophenyl) Antibacterial applications PubChem CID 79633390

The positional flexibility of substituents on the pyrimidine ring, as demonstrated in these analogs, underscores the pharmacophoric importance of the 5-amino and 2-aryl groups in modulating target selectivity.

Properties

IUPAC Name

2-[(4-fluorophenyl)methyl]pyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3/c12-9-3-1-8(2-4-9)5-11-14-6-10(13)7-15-11/h1-4,6-7H,5,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDAIFGQKPBUAEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NC=C(C=N2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152557-45-3
Record name 2-[(4-fluorophenyl)methyl]pyrimidin-5-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Strategy Overview

The synthesis of 2-[(4-Fluorophenyl)methyl]pyrimidin-5-amine typically involves:

  • Construction or functionalization of the pyrimidine ring.
  • Introduction of the 4-fluorobenzyl substituent at the 2-position.
  • Installation or preservation of the amino group at the 5-position.

Two main synthetic approaches emerge from the literature:

Preparation via Nucleophilic Aromatic Substitution on 2-Halopyrimidines

This method involves displacement of a leaving group (commonly chlorine) at the 2-position of a pyrimidine ring by a nucleophile bearing the 4-fluorobenzyl moiety.

  • Key reagents: 4-fluorobenzylamine or its derivatives; base such as sodium bicarbonate; solvent ethanol.
  • Typical conditions: Heating under reflux to facilitate substitution.
  • Example: Substitution of 4-chloro-2-methanesulfonyl pyrimidine with 4-fluorobenzylamine leads to the formation of the target compound after subsequent modifications such as Boc deprotection and salt formation.

This approach benefits from the availability of 2-chloropyrimidine intermediates and straightforward nucleophilic displacement chemistry.

Preparation via Reductive Amination of Pyrimidine-5-carboxaldehyde Derivatives

Reductive amination is a favored route when the pyrimidine ring bears an aldehyde at the 5-position, allowing for the formation of a C–N bond with 4-fluorobenzylamine derivatives.

  • Step 1: Synthesis of 2-methylthio-4-pyrimidine carboxaldehyde intermediate by condensation of pyruvaldehyde dimethylacetal and thiourea, followed by acetal deprotection.
  • Step 2: Reductive amination of this aldehyde with 4-fluorophenylethylamine or 4-fluorophenylpropylamine using a suitable reducing agent (e.g., sodium triacetoxyborohydride).
  • Step 3: Protection (e.g., Boc) and oxidation steps to convert methylthio to methanesulfonyl derivatives if required.

This method allows precise installation of the 4-fluorobenzyl substituent and can be adapted to generate various analogs by modifying the amine component.

Comparative Data Table of Preparation Methods

Method Key Steps Reagents/Conditions Advantages Limitations
Nucleophilic substitution 2-chloropyrimidine + 4-fluorobenzylamine NaHCO3, ethanol, reflux Simple, direct substitution Requires halogenated pyrimidine
Reductive amination Pyrimidine-5-carboxaldehyde + amine Sodium triacetoxyborohydride, mild conditions High selectivity, adaptable Multi-step intermediate synthesis
Industrial process (patent) Alkyl pyrimidine + N-methyl methanesulfonamide + oxidation Calcium hypochlorite/TEMPO, no chromatography Scalable, avoids toxic reagents Process optimization needed

Research Findings and Observations

  • Substitution at the 2-position of pyrimidine with 4-fluorobenzyl groups maintains biological activity in related compounds, indicating the synthetic utility of these methods for drug development.
  • The presence of the amino group at the 5-position can influence kinase selectivity and biological activity, necessitating careful synthetic control.
  • Reductive amination routes allow for the introduction of various benzyl derivatives, providing structural diversity for SAR studies.
  • Industrial synthetic methods emphasize green chemistry principles by minimizing hazardous reagents and purification steps, improving commercial viability.

Chemical Reactions Analysis

Types of Reactions: 2-[(4-Fluorophenyl)methyl]pyrimidin-5-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be employed to modify the compound's structure.

  • Substitution: Nucleophilic substitution reactions are common, where different substituents can replace the 4-fluorophenylmethyl group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles like sodium cyanide (NaCN) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, depending on the specific conditions and reagents used.

  • Reduction Products: Reduced forms of the compound, which may have different biological activities.

  • Substitution Products:

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including 2-[(4-Fluorophenyl)methyl]pyrimidin-5-amine. Research indicates that compounds with similar structures exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. For instance, certain pyrimidine derivatives demonstrated IC50 values comparable to celecoxib, a standard anti-inflammatory drug, suggesting that modifications in the pyrimidine structure can enhance anti-inflammatory potency .

Anticancer Properties

The cytotoxic effects of pyrimidine derivatives have been extensively studied in various cancer cell lines. For example, compounds structurally related to this compound have shown promising results against HeLa and K562 cancer cell lines. In vitro assays revealed that these compounds could significantly reduce cell viability, with calculated half-maximal inhibitory concentration (IC50) values indicating potent anticancer activity . The mechanisms of action are believed to involve apoptosis induction and necrosis in cancer cells, further underscoring their therapeutic potential.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Modifications at various positions on the pyrimidine ring can influence biological activity significantly. For instance:

ModificationEffect on Activity
Addition of electron-donating groupsEnhances anti-inflammatory activity
Alteration of linker lengthAffects potency and selectivity as NOS inhibitors
Substituent variation on aromatic ringsModulates cytotoxicity against specific cancer cell lines

These findings suggest that careful structural modifications can lead to improved efficacy and selectivity for desired therapeutic targets.

Nitric Oxide Synthase Inhibition

One of the notable applications of this compound is its role as a selective inhibitor of nitric oxide synthase (NOS). NOS plays a critical role in various physiological processes, and its dysregulation is associated with several diseases. Compounds similar to this compound have shown significant inhibition of neuronal NOS (nNOS) with Ki values indicating strong binding affinity . The structural characteristics that contribute to this potency include:

  • Flexible linkers : Allow for optimal orientation within the active site.
  • Hydrophobic interactions : Enhance binding affinity through van der Waals interactions.

Cytotoxicity Studies

In a study involving multiple cancer cell lines, this compound derivatives were tested for cytotoxicity using the Neutral Red Uptake assay. The results indicated that certain derivatives led to significant decreases in cell viability across different time points (24h, 48h, 72h), confirming their potential as anticancer agents .

In Vivo Efficacy

Further investigations into the in vivo efficacy of these compounds are essential to validate their therapeutic potential. Initial findings from animal models suggest that these compounds can effectively reduce tumor growth while exhibiting minimal toxicity to normal tissues .

Mechanism of Action

The mechanism by which 2-[(4-Fluorophenyl)methyl]pyrimidin-5-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural and Conformational Differences

Key structural variations among analogs include substituents on the pyrimidine ring and aryl groups, which influence molecular conformation and intermolecular interactions.

Compound Name Substituents (Pyrimidine Positions) Dihedral Angles (°) Between Pyrimidine and Aryl Groups Key Interactions
Target Compound 2: (4-Fluorophenyl)methyl; 5: NH₂ Not reported in evidence Hypothesized: N–H hydrogen bonding
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine 2: Phenyl; 4: 2-Fluorophenyl; 5: (4-Methoxyphenyl)aminomethyl 12.8 (phenyl), 12.0 (2-fluorophenyl), 86.1 (4-methoxyphenyl) Intramolecular N–H⋯N; weak C–H⋯O/π
5-[(4-Ethoxyanilino)methyl]-N-(2-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine 2: Phenyl; 4: 2-Fluorophenyl; 5: (4-Ethoxyphenyl)aminomethyl 15.4–77.5 (varies between molecules A and B) Intermolecular N–H⋯N; π–π stacking
N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]methyl}pyrimidin-4-amine 2: Phenyl; 4: 4-Methoxyphenyl; 5: [4-(CF₃)phenyl]aminomethyl Not explicitly reported C–H⋯O; π–π interactions

Key Observations :

  • Substituent Effects : The 4-methoxy or 4-ethoxy groups in analogs enhance solubility and participate in C–H⋯O interactions, whereas the 4-fluorophenyl group in the target compound likely improves membrane permeability .
  • Conformational Flexibility : Dihedral angles between the pyrimidine and aryl groups range from 2.7° to 86.1°, indicating variable planarity. The target compound’s (4-fluorophenyl)methyl group may adopt a similar twisted conformation, affecting binding to biological targets .
Electronic Properties
  • Fluorine vs. Methoxy/Trifluoromethyl: The electron-withdrawing fluorine atom in the target compound contrasts with the electron-donating methoxy or strong electron-withdrawing trifluoromethyl groups in analogs.
  • Amino Group Reactivity: The 5-amino group in all compounds facilitates hydrogen bonding, critical for interactions with enzymes or receptors.

Hypothesized Activity of Target Compound :

  • Antimicrobial activity is plausible, given the structural similarity to pyrimidine Schiff bases .

Biological Activity

The compound 2-[(4-Fluorophenyl)methyl]pyrimidin-5-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article synthesizes various research findings regarding its biological activity, including synthesis methods, structure-activity relationships (SAR), and specific case studies that highlight its efficacy against various biological targets.

Chemical Structure and Synthesis

This compound is characterized by a pyrimidine ring substituted with a 4-fluorobenzyl group. The synthesis typically involves the reaction of 4-fluorobenzylamine with pyrimidine derivatives under controlled conditions. Various studies have reported different synthetic routes, including the use of microwave-assisted synthesis for improved yields and reduced reaction times .

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Numerous studies have demonstrated the compound's cytotoxic effects against various cancer cell lines. For instance, one study reported an IC50 value of 53.02 µM against gastric adenocarcinoma (AGS) cells, indicating significant anticancer potential . The mechanism appears to involve apoptosis induction and cell cycle arrest, which are common pathways exploited by anticancer agents.

Antimicrobial Properties

The compound also exhibits antimicrobial activity. In vitro tests have shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 16 µg/mL to 32 µg/mL depending on the bacterial strain . The presence of the fluorophenyl group is believed to enhance lipophilicity, facilitating membrane penetration and increasing antibacterial efficacy.

Anti-inflammatory Effects

Recent investigations have suggested that derivatives of this compound may possess anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX). For example, related pyrimidine compounds have shown IC50 values comparable to standard anti-inflammatory drugs like celecoxib . This suggests potential applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The SAR studies provide insights into how structural modifications influence biological activity. Key findings include:

  • Fluorine Substitution : The presence of the fluorine atom in the para position on the phenyl ring enhances binding affinity to target enzymes due to increased electronegativity and steric effects.
  • Amino Group Positioning : Variations in the positioning of amino groups on the pyrimidine ring have been correlated with changes in cytotoxicity and selectivity towards cancer cells versus normal cells .

Case Studies

  • Gastric Adenocarcinoma : A detailed study evaluated the cytotoxic effects of this compound on AGS cells, revealing significant apoptotic activity through caspase activation pathways .
  • Antimicrobial Efficacy : Another study assessed the compound's effectiveness against a panel of bacterial strains, revealing potent activity against Staphylococcus aureus and E. coli, with a notable reduction in bacterial viability at concentrations as low as 16 µg/mL .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(4-Fluorophenyl)methyl]pyrimidin-5-amine
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2-[(4-Fluorophenyl)methyl]pyrimidin-5-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.